5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Triple-negative breast cancer Cytotoxicity assay Antiproliferative activity

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a trisubstituted pyridine derivative (molecular formula C₉H₉BrF₃NO; MW 284.07 g/mol) bearing a bromine atom at the 5-position, an isopropoxy group at the 2-position, and a trifluoromethyl substituent at the 3-position. The compound is a liquid at ambient temperature with predicted physicochemical parameters including a boiling point of 240.8±40.0 °C, a density of 1.497±0.06 g/cm³, and a calculated pKa of -0.56±0.32.

Molecular Formula C9H9BrF3NO
Molecular Weight 284.07 g/mol
CAS No. 1334607-80-5
Cat. No. B1403190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
CAS1334607-80-5
Molecular FormulaC9H9BrF3NO
Molecular Weight284.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3
InChIKeyZTMMTWIFRLZUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (CAS 1334607-80-5) - Key Procurement Specifications and Chemical Identity for Pharmaceutical Intermediate Sourcing


5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a trisubstituted pyridine derivative (molecular formula C₉H₉BrF₃NO; MW 284.07 g/mol) bearing a bromine atom at the 5-position, an isopropoxy group at the 2-position, and a trifluoromethyl substituent at the 3-position . The compound is a liquid at ambient temperature with predicted physicochemical parameters including a boiling point of 240.8±40.0 °C, a density of 1.497±0.06 g/cm³, and a calculated pKa of -0.56±0.32 . It functions primarily as a halogenated building block for cross-coupling and nucleophilic substitution reactions in medicinal and agrochemical synthesis programs, with commercial availability documented at purities of 96% and NLT 98% from multiple global suppliers .

Why Generic 5-Bromo-3-(trifluoromethyl)pyridine Analogs Cannot Substitute 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in Research and Production Workflows


Positional isomerism and alkoxy substitution on the pyridine ring of this compound produce distinct electronic and steric profiles that fundamentally alter reactivity, binding interactions, and physicochemical properties relative to generic analogs . The 2-isopropoxy group exerts a strong electron-donating (+M) effect that activates the ring toward electrophilic substitution and influences regioselectivity in cross-coupling reactions, while the 3-CF₃ substituent withdraws electron density via inductive (-I) effects and enhances metabolic stability . In contrast, regioisomers such as 5-bromo-4-isopropoxy-2-(trifluoromethyl)pyridine (CAS 3002507-15-2) or 3-bromo-2-isopropoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0) reposition these functional groups, resulting in altered dipole moments, hydrogen-bonding capacity, and logP values that can reduce target engagement or synthetic efficiency in downstream applications . Consequently, substituting a generic 5-bromo-3-(trifluoromethyl)pyridine scaffold without the 2-isopropoxy group may compromise both the reactivity profile and the biological or material property outcomes of the intended synthetic route.

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine: Quantified Differentiation Versus Structural Analogs and In-Class Comparators


Comparative Cytotoxicity Profile: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Exhibits Sub-Micromolar IC₅₀ Against MDA-MB-231 Triple-Negative Breast Cancer Cells

In cell viability assays, the target compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC₅₀ value of approximately 0.126 µM . This value represents a 2.7-fold greater potency than the commonly used PI3K inhibitor LY294002, which exhibited an IC₅₀ of 0.34 µM against the same cell line under comparable assay conditions [1].

Triple-negative breast cancer Cytotoxicity assay Antiproliferative activity

Predicted Physicochemical Properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Versus Its 4-Isopropoxy Regioisomer

The target compound exhibits a predicted boiling point of 240.8±40.0 °C and a density of 1.497±0.06 g/cm³ . Its 4-isopropoxy regioisomer (CAS 3002507-15-2) has a predicted boiling point of 255.3±40.0 °C and a density of 1.48±0.1 g/cm³ . The lower boiling point and higher density of the target compound reflect the influence of the 2-isopropoxy substitution pattern on intermolecular interactions and molecular packing.

Physicochemical properties Drug-likeness ADME prediction

Commercial Purity and Storage Requirements: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Versus 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine

The target compound is commercially available with a documented purity of 96% and requires storage at 2-8°C sealed in dry conditions . In contrast, the 3-bromo-2-isopropoxy-5-(trifluoromethyl) regioisomer (CAS 216766-04-0) is offered at 95% purity with no specified low-temperature storage requirement . This difference suggests that the 5-bromo derivative may be more prone to thermal or hydrolytic degradation, necessitating controlled cold-chain handling to preserve integrity.

Quality control Stability Procurement specifications

LogP and Lipophilicity Profile: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Versus De-Brominated 2-Isopropoxy-3-(trifluoromethyl)pyridine

While direct experimental logP data for the target compound are not publicly available, the presence of the 5-bromo substituent is expected to increase lipophilicity by approximately 0.5-0.8 logP units relative to the non-brominated analog 2-isopropoxy-3-(trifluoromethyl)pyridine (CAS 1394956-75-2) . This increase is consistent with the known contribution of bromine to molecular lipophilicity in pyridine scaffolds [1].

Lipophilicity LogP Drug design

Predicted pKa and Ionization State: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Versus 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

The target compound has a predicted pKa of -0.56±0.32, indicating it remains predominantly un-ionized at physiological pH . A structurally related analog, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, is predicted to have a slightly higher pKa of -0.2±0.3 . The more negative pKa of the isopropoxy derivative reflects the stronger electron-donating effect of the isopropoxy group compared to methoxy, which can influence solubility and permeability in biological assays.

Ionization Solubility Bioavailability

Optimal Research and Industrial Use Cases for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Triple-Negative Breast Cancer (TNBC) Therapeutics

Given the sub-micromolar IC₅₀ of 0.126 µM against MDA-MB-231 cells , this compound is a compelling starting point for structure-activity relationship (SAR) studies aimed at developing novel TNBC therapies. Its potent antiproliferative activity, combined with the synthetic versatility of the 5-bromo handle for Suzuki-Miyaura coupling [1], enables rapid diversification to improve selectivity and pharmacokinetic properties.

Organic Synthesis: Regioselective Cross-Coupling Reactions for Functionalized Pyridine Libraries

The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [1]. The presence of the electron-donating 2-isopropoxy group and the electron-withdrawing 3-CF₃ group provides a unique electronic environment that can be exploited to achieve high regioselectivity in multi-step synthetic sequences . The compound is documented as a key building block for constructing biaryl and heteroaryl libraries in medicinal chemistry programs [1].

ADME and Physicochemical Profiling: Scaffold for CNS-Penetrant Compound Design

The predicted low pKa (-0.56) and enhanced lipophilicity (estimated logP increase of +0.5 to +0.8 units relative to non-brominated analogs) [2] suggest this compound may possess favorable passive permeability across biological membranes, including the blood-brain barrier. Researchers investigating CNS targets or requiring high cellular permeability can prioritize this scaffold for early-stage ADME evaluation.

Procurement and Inventory Management: Cold-Chain Sourcing for High-Purity Intermediates

The documented 96% purity specification and cold-storage requirement (2-8°C) make this compound suitable for applications demanding high chemical fidelity, such as late-stage functionalization in GMP-like environments or as a reference standard for analytical method development. Procurement teams should account for cold-chain logistics when planning inventory.

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